molecular formula C13H16F2N2O B2710693 N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034515-90-5

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2710693
CAS No.: 2034515-90-5
M. Wt: 254.281
InChI Key: CKEBCRUAHNDVNI-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide: is a synthetic organic compound that features a cyclohexyl ring substituted with two fluorine atoms and a pyridine ring attached to an acetamide group. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide typically involves several steps:

    Formation of 4,4-difluorocyclohexylamine: This can be achieved by fluorination of cyclohexylamine using appropriate fluorinating agents under controlled conditions.

    Acylation Reaction: The 4,4-difluorocyclohexylamine is then reacted with 2-(pyridin-3-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the cyclohexyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorine atoms on the cyclohexyl ring may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the pyridine ring suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be explored for its material properties, such as its stability and reactivity. It might find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms could enhance its binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-2-(pyridin-3-yl)acetamide
  • N-(4,4-dichlorocyclohexyl)-2-(pyridin-3-yl)acetamide
  • N-(4,4-difluorocyclohexyl)-2-(pyridin-2-yl)acetamide

Uniqueness

The uniqueness of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide lies in the specific substitution pattern on the cyclohexyl ring and the position of the pyridine ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-13(15)5-3-11(4-6-13)17-12(18)8-10-2-1-7-16-9-10/h1-2,7,9,11H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBCRUAHNDVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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